molecular formula C7H5BrF3NOS B2392252 (3-Bromophenyl)-imino-oxo-(trifluoromethyl)-lambda6-sulfane CAS No. 2411289-54-6

(3-Bromophenyl)-imino-oxo-(trifluoromethyl)-lambda6-sulfane

Cat. No. B2392252
M. Wt: 288.08
InChI Key: ITBGDNBUNNASFS-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-imino-oxo-(trifluoromethyl)-lambda6-sulfane, also known as BTOS, is a chemical compound that has gained significant attention in the field of chemical research. It is a sulfur-containing heterocyclic compound that has been synthesized through various methods. BTOS has shown promising results in scientific research applications, particularly in the field of medicinal chemistry.

Scientific Research Applications

Imino Group Transfer in Nitrogen Compounds

The compound has been studied for its role in the transfer of the sulfonylimino group to nitrogen atoms in various N-heterocycles and aliphatic trialkylamines. This process occurs under metal-free conditions and is facilitated by trifluoromethanesulfonylimino-lambda(3)-bromane, making it a valuable tool in organic synthesis for creating a variety of iminoammonium ylides (Ochiai et al., 2009).

Active Nitrenoid Species in Organic Reactions

The compound acts as a highly active nitrenoid species at ambient temperatures, even without transition metals. Its capability to undergo stereospecific aziridination of olefins and transylidation to aromatic nitrogen heterocycles highlights its significant potential in organic chemistry (Ochiai et al., 2010).

Synthesis and Characterization for Organic Synthesis

This compound has been synthesized and characterized as a stable sulfonylimino-lambda3-bromane. It acts efficiently as an imido group donor and is particularly notable for its ability to undergo aziridination of olefins at room temperature under metal-free conditions (Ochiai et al., 2007).

Corrosion Inhibition in Stainless Steel

In the field of material science, derivatives of the compound, such as 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, have shown significant inhibitory effects on the corrosion of stainless steel in acidic environments. This application is critical in extending the lifespan and performance of stainless steel in industrial contexts (Ehsani et al., 2014).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc. Safety Data Sheets (SDS) are often used to communicate this information .

properties

IUPAC Name

(3-bromophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NOS/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBGDNBUNNASFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=N)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

CAS RN

2411289-54-6
Record name (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
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